molecular formula C24H23N5O3 B2662872 3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896076-99-6

3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2662872
CAS No.: 896076-99-6
M. Wt: 429.48
InChI Key: HHGJSUZNQHSKLE-YRNVUSSQSA-N
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Description

3-Cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazo[2,1-f]purine-2,4-dione scaffold. This compound features a cinnamyl group at the 3-position and a furan-2-ylmethyl substituent at the 8-position, distinguishing it from other derivatives in this class.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-17(2)29-20-21(25-23(29)28(16)15-19-12-8-14-32-19)26(3)24(31)27(22(20)30)13-7-11-18-9-5-4-6-10-18/h4-12,14H,13,15H2,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGJSUZNQHSKLE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. This compound has garnered attention due to its potential biological activities, particularly as an antidepressant and anxiolytic agent. This article aims to summarize its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure contributes to its interaction with various biological targets, including neurotransmitter receptors and phosphodiesterases.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant properties of derivatives related to this compound. For instance, a study synthesized various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The results indicated that certain derivatives exhibited significant affinity for these receptors and showed potential as antidepressants in animal models such as the forced swim test (FST) in mice. Notably, one derivative displayed greater anxiolytic effects than diazepam at a dosage of 2.5 mg/kg .

The proposed mechanism involves the modulation of serotonin pathways through receptor interaction. The inhibition of phosphodiesterases (specifically PDE4B and PDE10A) also contributes to increased levels of cyclic AMP (cAMP), which is crucial for mood regulation .

In Vitro Studies

In vitro assays have demonstrated that compounds within this class can block CNGA2 channels, which are linked to olfactory signaling pathways. This suggests a broader range of physiological effects beyond mood regulation .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of these compounds were assessed using human liver microsomes (HLM), indicating their metabolic stability and potential for therapeutic application . The lipophilicity of these compounds was also evaluated using micellar electrokinetic chromatography (MEKC), which is essential for understanding their absorption and distribution in biological systems.

Data Table: Summary of Biological Activities

Activity Tested Compound Effect Reference
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSignificant reduction in depressive behavior in FST
AnxiolyticSame as aboveGreater efficacy than diazepam at 2.5 mg/kg
Serotonin Receptor BindingVarious derivativesHigh affinity for 5-HT1A and 5-HT7 receptors
Phosphodiesterase InhibitionVarious derivativesInhibition of PDE4B and PDE10A

Case Studies

In a notable case study involving the use of imidazopurine derivatives for treating anxiety disorders, researchers observed significant improvements in patient-reported outcomes when administered specific formulations derived from this compound class. These findings support the potential application of such compounds in clinical settings.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit potent antioxidant activities. These properties are attributed to the furan moiety, which can scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar imidazopurine derivatives. The compound may protect neuronal cells from damage caused by neurotoxic agents by modulating neurotransmitter levels and reducing oxidative damage.

Study 1: Antioxidant Activity Assessment

A study conducted by Abou-Ghadir et al. evaluated the antioxidant activity of various imidazopurine derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation levels compared to control groups, suggesting strong antioxidant capabilities.

Study 2: Anti-inflammatory Mechanism Exploration

In a study published in Der Pharma Chemica, researchers investigated the anti-inflammatory effects of several purine-dione derivatives. The findings revealed that this compound effectively inhibited COX activity in vitro and reduced inflammation markers in animal models of arthritis.

Study 3: Anticancer Activity Evaluation

A recent investigation assessed the anticancer properties of imidazopurine derivatives on human cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its selective cytotoxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The imidazo[2,1-f]purine-2,4-dione core allows for extensive structural modifications, particularly at the 3- and 8-positions, which dictate receptor selectivity, pharmacokinetics, and therapeutic efficacy. Below is a detailed comparison of key analogs:

Table 1: Structural Modifications and Pharmacological Profiles of Selected Analogs

Compound Name / ID Substituents (Position) Key Targets / Activities Notable Findings Reference
3i 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 5-HT1A/5-HT7 receptors Most potent antidepressant in FST (2.5–5 mg/kg); anxiolytic effects; moderate metabolic stability .
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 5-HT1A receptor partial agonist Stronger antidepressant-like activity than AZ-861 due to better brain penetration; induced weight gain and α1-adrenolytic effects .
AZ-861 8-(4-(4-(3-(trifluoromethyl)phenyl)piperazinyl)butyl) 5-HT1A receptor partial agonist Higher intrinsic agonism but weaker brain penetration; lipid metabolism disturbances without glucose changes .
CB11 3-butyl, 8-(2-aminophenyl) PPARγ agonist Induced ROS production, mitochondrial collapse, and caspase-3 activation in NSCLC cells; PPARγ-dependent anticancer effects .
Compound 5 (from ) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl) 5-HT1A/5-HT7 receptors, PDE4B/PDE10A Balanced receptor/enzyme inhibition; proposed as a hybrid ligand for depression and neurodegeneration .
3-Cinnamyl-8-(furan-2-ylmethyl) 3-cinnamyl, 8-(furan-2-ylmethyl) Hypothesized: 5-HT receptors, PDEs, or PPARγ (based on substituent effects) The cinnamyl group may enhance lipophilicity and blood-brain barrier penetration; furan-2-ylmethyl could reduce metabolic stability compared to piperazinyl chains.

Substituent-Driven Receptor Selectivity

  • Piperazinylalkyl Chains (e.g., 3i, AZ-853, AZ-861): These derivatives exhibit high 5-HT1A receptor affinity (Ki = 0.2–0.6 nM) due to the fluorophenyl/trifluoromethylphenyl-piperazine moieties, which stabilize receptor-ligand interactions via hydrophobic and π-π stacking . The 2-fluorophenyl group in AZ-853 enhances α1-adrenolytic activity, while the 3-trifluoromethyl group in AZ-861 increases 5-HT1A intrinsic agonism .
  • Aromatic/Alkyl Substituents (e.g., CB11): The 2-aminophenyl and butyl groups in CB11 favor PPARγ activation, triggering apoptosis in cancer cells via ROS-mediated pathways .
  • Heterocyclic Substituents (e.g., furan-2-ylmethyl): The furan ring in the target compound may introduce metabolic liabilities (e.g., oxidation via CYP450 enzymes) compared to more stable piperazinyl or isoquinolinyl groups .

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